molecular formula C13H14N2O B2512552 6-phenyl-2-propylpyridazin-3(2H)-one CAS No. 83675-96-1

6-phenyl-2-propylpyridazin-3(2H)-one

Cat. No.: B2512552
CAS No.: 83675-96-1
M. Wt: 214.268
InChI Key: BMSIKXXGJBTOMP-UHFFFAOYSA-N
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Description

6-phenyl-2-propylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 The presence of a phenyl group at position 6 and a propyl group at position 2 makes this compound unique

Scientific Research Applications

6-phenyl-2-propylpyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.

    Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving pyridazine derivatives.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-propylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate pyridazine precursor. Common starting materials include 3,6-dichloropyridazine and phenylhydrazine.

    Formation of Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction. This can be achieved by reacting 3,6-dichloropyridazine with phenylhydrazine under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Introduction of Propyl Group: The propyl group is introduced through an alkylation reaction. This can be done by reacting the intermediate pyridazine compound with propyl bromide or propyl iodide in the presence of a base such as potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyridazine derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted pyridazine derivatives with new functional groups replacing the phenyl or propyl groups.

Mechanism of Action

The mechanism of action of 6-phenyl-2-propylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the phenyl and propyl groups can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-phenylpyridazin-3(2H)-one: Lacks the propyl group at position 2.

    2-propylpyridazin-3(2H)-one: Lacks the phenyl group at position 6.

    6-methyl-2-propylpyridazin-3(2H)-one: Contains a methyl group instead of a phenyl group at position 6.

Uniqueness

6-phenyl-2-propylpyridazin-3(2H)-one is unique due to the presence of both the phenyl and propyl groups, which can enhance its chemical and biological properties. The combination of these substituents can lead to improved stability, solubility, and biological activity compared to similar compounds.

Properties

IUPAC Name

6-phenyl-2-propylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-10-15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIKXXGJBTOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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